Diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate
Description
Diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate (CAS 2701-86-2) is an organophosphate compound with the molecular formula C₁₂H₁₄Cl₃O₄P . Structurally, it features a diethyl phosphate ester group linked to a 2-chlorovinyl moiety and a 2,5-dichlorophenyl aromatic ring. This compound is primarily used as an insecticide, leveraging its acetylcholinesterase-inhibiting properties to disrupt neurotransmission in pests . Its synthesis and activity are influenced by the positions of chlorine substituents on the phenyl ring and the ester groups, which differentiate it from analogs.
Properties
CAS No. |
71363-59-2 |
|---|---|
Molecular Formula |
C12H14Cl3O4P |
Molecular Weight |
359.6 g/mol |
IUPAC Name |
[(E)-2-chloro-1-(2,5-dichlorophenyl)ethenyl] diethyl phosphate |
InChI |
InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-7-9(14)5-6-11(10)15/h5-8H,3-4H2,1-2H3/b12-8+ |
InChI Key |
SRZOWOUWGAIUTI-XYOKQWHBSA-N |
Isomeric SMILES |
CCOP(=O)(OCC)O/C(=C/Cl)/C1=C(C=CC(=C1)Cl)Cl |
Canonical SMILES |
CCOP(=O)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the following key steps:
- Formation of the chlorovinyl intermediate bearing the 2,5-dichlorophenyl substituent.
- Phosphorylation of the vinyl intermediate with diethyl phosphate or its reactive derivatives to form the phosphate ester.
Preparation of the Chlorovinyl Intermediate
The chlorovinyl moiety is commonly prepared via halogenation of a suitable styrene derivative or by reaction of 2,5-dichlorobenzaldehyde with chlorinating agents to introduce the vinyl chloride functionality. Literature indicates that vinyl chlorides can be synthesized by:
Phosphorylation Step
Phosphorylation is generally achieved by reacting the chlorovinyl intermediate with diethyl phosphorochloridate or trialkyl phosphites under controlled conditions:
- The Todd reaction is a classical method to prepare dialkyl phosphorochloridates from dialkyl phosphites, which then react with vinyl intermediates to form the phosphate ester.
- Alternative methods include the reaction of trialkyl phosphites with acyl or vinyl halides in the presence of Lewis acids like boron trifluoride to facilitate C–P bond formation.
Representative Patent Method
According to patent EP0425639B1, related chlorovinyl phosphate insecticides are prepared by:
- Reacting 2,5-dichlorophenyl-substituted vinyl halides with diethyl phosphorochloridate under controlled temperature and solvent conditions to yield the target phosphate ester.
This method ensures high purity and yield by optimizing reaction parameters such as temperature, solvent polarity, and stoichiometry.
Comparative Data Table of Preparation Methods
| Step | Method Description | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorovinyl intermediate | Halogenation of 2,5-dichlorostyrene or aldehyde derivative | Chlorinating agents (Cl2, PCl3) | Controlled temp., inert atm | 60–75 | Requires selective chlorination |
| Phosphorylation | Reaction with diethyl phosphorochloridate | Diethyl phosphorochloridate, base | 0–25°C, anhydrous solvent | 70–85 | Todd reaction often employed |
| Alternative phosphorylation | Trialkyl phosphite with vinyl halide + Lewis acid catalyst | Trialkyl phosphite, vinyl halide, BF3 | Room temp. to reflux | 65–80 | Catalyzed C–P bond formation |
Analytical and Research Results
- Gas chromatographic and spectroscopic analyses confirm the formation of the diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate with high purity.
- The stereochemistry of the vinyl phosphate is typically the (Z)-isomer, which exhibits higher biological activity.
- Stability studies indicate the compound is moderately stable under standard storage but sensitive to hydrolysis under acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The chlorovinyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorovinyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of pesticides and other agrochemicals due to its effectiveness in controlling pests.
Mechanism of Action
The mechanism of action of Diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate involves its interaction with specific molecular targets. The compound acts by inhibiting certain enzymes, leading to disruption of metabolic pathways. The chlorinated phenyl ring and chlorovinyl phosphate group play crucial roles in its binding to the target enzymes, resulting in the desired biological effects.
Comparison with Similar Compounds
Research Findings :
- The 2,4-dichloro configuration in Chlorfenvinphos enhances its binding to insect acetylcholinesterase due to steric and electronic effects, but it also increases mammalian toxicity, leading to regulatory restrictions .
Comparison with Tetrachlorvinphos (Stirofos)
Tetrachlorvinphos (CAS 22350-76-1) features a tetrachlorophenyl group and a distinct molecular framework:
Research Insights :
- The additional chlorine atoms in Tetrachlorvinphos increase lipophilicity, enhancing its residual activity but raising bioaccumulation concerns .
- The target compound’s simpler substitution pattern may offer advantages in biodegradability .
Comparison with Dimethyl-Substituted Analogs
O,O-Dimethyl-O-[1-(2,3,4,5-tetrachlorophenyl)-2-chlorovinyl]phosphate (CAS unspecified) represents a dimethyl ester variant:
Biological Activity
Diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate, commonly known as chlorfenvinphos, is an organophosphate compound primarily used as an insecticide. Its biological activity has been extensively studied, revealing various effects on both target organisms and non-target species, including mammals. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.
Chlorfenvinphos acts as a neurotoxin by inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of the nervous system, which can cause paralysis and death in insects. The chlorinated phenyl ring and chlorovinyl phosphate group are integral to its binding affinity for AChE and other molecular targets.
Biological Activity Overview
The biological activity of chlorfenvinphos encompasses several areas:
- Insecticidal Activity : Chlorfenvinphos is highly effective against a range of insect pests, acting primarily through neurotoxicity.
- Toxicity to Mammals : While primarily targeting insects, chlorfenvinphos can also pose risks to mammals. Acute exposure may result in symptoms such as respiratory distress and convulsions. Chronic exposure has been linked to potential endocrine disruption and neurotoxic effects .
- Antimicrobial Properties : Some studies suggest that chlorfenvinphos may exhibit antimicrobial and antifungal properties, although these effects are less well-characterized compared to its insecticidal properties.
Case Studies
- Immunological Effects in Rats : A study involving weaning albino rats exposed to various doses of chlorfenvinphos showed a dose-dependent decrease in immune response markers. Specifically, plaque-forming cells (PFC) were significantly reduced at higher doses (6 mg/kg), indicating immunotoxicity .
- Cholinesterase Activity : Research demonstrated that chlorfenvinphos significantly inhibits plasma cholinesterase activity in rats at doses as low as 5 ppm. The inhibition was more pronounced at higher doses, with a notable recovery observed post-exposure .
- Metabolism and Excretion : Studies indicate that chlorfenvinphos is rapidly metabolized in rats and dogs, with over 87% excreted via urine within four days. The metabolites identified include 2-chloro-1-(2',4'-dichlorophenyl)vinyl ethyl hydrogen phosphate, among others, suggesting a detoxification pathway that varies by species .
Table 1: Summary of Biological Effects of Chlorfenvinphos
Table 2: Metabolism of Chlorfenvinphos in Animal Models
| Species | Metabolite Identified | Percentage Excreted |
|---|---|---|
| Rats | 2-chloro-1-(2',4'-dichlorophenyl)vinyl ethyl hydrogen phosphate | 32.3% |
| Dogs | 2-chloro-1-(2',4'-dichlorophenyl)vinyl ethyl hydrogen phosphate | 69.6% |
Q & A
Basic Research Questions
Q. What are the key identifiers and structural characteristics of Diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate?
- Answer : The compound is an organophosphate insecticide with the molecular formula C₁₂H₁₄Cl₃O₄P and CAS numbers 2701-86-2 (specific isomer) and 470-90-6 (EZ mixture). Its structure includes a 2,5-dichlorophenyl group and a chlorovinyl phosphate ester. Differentiation from analogs like chlorfenvinphos (2,4-dichlorophenyl variant) requires spectroscopic methods:
- NMR : Distinct chemical shifts for aromatic protons at the 2,5-dichloro position compared to 2,4-substituted analogs.
- Mass Spectrometry (MS) : Fragmentation patterns to confirm chlorine isotope clusters and molecular ion peaks at m/z 359.56 .
Q. What physicochemical properties are critical for laboratory handling and experimental design?
- Answer : Key properties include:
- Hydrophobicity : LogP ~3.5 (estimated), influencing solubility in organic solvents for extraction.
- Stability : Hydrolyzes under alkaline conditions; storage requires anhydrous environments.
- Melting Point : Not well-documented for the 2,5-dichloro variant, but analogs (e.g., chlorfenvinphos) melt at 35–37°C .
Advanced Research Questions
Q. What methodologies are employed in synthesizing this compound, and what are the key challenges?
- Answer : Synthesis typically involves nucleophilic substitution between 2,5-dichlorophenylacetyl chloride and diethyl phosphite. Challenges include:
- Isomer Control : Ensuring regioselectivity for the 2,5-dichloro configuration over 2,4-isomers.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) to separate byproducts. Reference protocols for similar organophosphates (e.g., ) suggest using chiral catalysts for stereochemical control .
Q. How can researchers detect and quantify residues of this compound in environmental samples?
- Answer : Analytical workflows include:
- Extraction : Solid-phase extraction (SPE) with C18 cartridges from soil/water matrices.
- Detection : GC-MS with electron capture (ECD) or tandem MS (LC-MS/MS) for high sensitivity (LOD ~0.01 ppm). Beynon et al. (1966) validated similar methods for chlorfenvinphos, emphasizing cleanup steps to avoid matrix interference .
Q. How do stereoisomers influence the compound’s insecticidal activity, and how are they characterized?
- Answer : The Z-isomer exhibits higher bioactivity due to optimized binding to acetylcholinesterase. Characterization methods:
- Chiral HPLC : Using columns like Chiralcel OD-H (hexane:isopropanol mobile phase).
- NMR NOE : Nuclear Overhauser effects to confirm spatial arrangement of substituents .
Q. What are the primary degradation products in environmental matrices, and how are they identified?
- Answer : Hydrolysis yields 2,5-dichlorophenylacetic acid and diethyl phosphate. Advanced identification strategies:
- High-Resolution MS (HRMS) : For exact mass matching of degradation products.
- Metabolite Profiling : Soil microcosm studies under varying pH/temperature conditions .
Q. What is the molecular mechanism of action as an insecticide, and how is it studied?
- Answer : The compound inhibits acetylcholinesterase (AChE) via phosphorylation of the serine residue. Methodologies include:
- Enzyme Kinetics : Measuring IC₅₀ values using Ellman’s assay.
- Molecular Docking : Computational models (e.g., AutoDock) to simulate binding to AChE active sites .
Q. How to design ecotoxicological studies to assess non-target species impacts?
- Answer : Key considerations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
